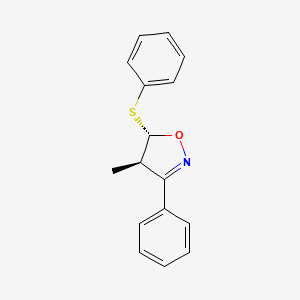
(4R,5S)-4-Methyl-3-phenyl-5-(phenylsulfanyl)-4,5-dihydro-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,5S)-4-Methyl-3-phenyl-5-(phenylsulfanyl)-4,5-dihydro-1,2-oxazole is a chiral compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by its unique stereochemistry and the presence of both phenyl and phenylsulfanyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-4-Methyl-3-phenyl-5-(phenylsulfanyl)-4,5-dihydro-1,2-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a β-keto ester with a thioamide in the presence of a base. The reaction conditions often include:
- Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
- Base: Sodium hydride (NaH) or potassium carbonate (K2CO3)
- Temperature: Room temperature to reflux
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(4R,5S)-4-Methyl-3-phenyl-5-(phenylsulfanyl)-4,5-dihydro-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The oxazole ring can be reduced to an oxazoline using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Br2, HNO3, sulfuric acid (H2SO4)
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Oxazoline derivatives
Substitution: Brominated or nitrated phenyl derivatives
Scientific Research Applications
Chemistry
In chemistry, (4R,5S)-4-Methyl-3-phenyl-5-(phenylsulfanyl)-4,5-dihydro-1,2-oxazole is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis and chiral catalysis.
Biology
In biological research, this compound may be used as a probe to study enzyme mechanisms and interactions. Its ability to undergo various chemical reactions allows researchers to modify its structure and investigate its biological activity.
Medicine
In medicinal chemistry, derivatives of this compound may be explored for their potential therapeutic properties. The presence of the oxazole ring and phenylsulfanyl group can impart biological activity, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and material science.
Mechanism of Action
The mechanism of action of (4R,5S)-4-Methyl-3-phenyl-5-(phenylsulfanyl)-4,5-dihydro-1,2-oxazole involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with thiol-containing enzymes, while the oxazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4R,5S)-4-Methyl-3-phenyl-5-(phenylsulfanyl)-4,5-dihydro-1,2-oxazole can be compared with other oxazole derivatives, such as:
- 4-Methyl-3-phenyl-5-(phenylsulfanyl)-1,2-oxazole
- 4-Methyl-3-phenyl-5-(phenylsulfonyl)-1,2-oxazole
- 4-Methyl-3-phenyl-5-(phenylthio)-1,2-oxazole
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both phenyl and phenylsulfanyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
90329-01-4 |
|---|---|
Molecular Formula |
C16H15NOS |
Molecular Weight |
269.4 g/mol |
IUPAC Name |
(4R,5S)-4-methyl-3-phenyl-5-phenylsulfanyl-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C16H15NOS/c1-12-15(13-8-4-2-5-9-13)17-18-16(12)19-14-10-6-3-7-11-14/h2-12,16H,1H3/t12-,16+/m1/s1 |
InChI Key |
NWTUDTPSLCFVEX-WBMJQRKESA-N |
Isomeric SMILES |
C[C@H]1[C@@H](ON=C1C2=CC=CC=C2)SC3=CC=CC=C3 |
Canonical SMILES |
CC1C(ON=C1C2=CC=CC=C2)SC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,4,6,7,8,9-Heptaphenyl-2,3-diazaspiro[4.4]nona-1,6,8-triene](/img/structure/B14360003.png)

![7-Methoxy-10-nitrobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14360015.png)
![Butyl 3-{4-[(E)-(4-aminophenyl)diazenyl]phenyl}prop-2-enoate](/img/structure/B14360017.png)
![Bis[3-(triethoxysilyl)propyl] oxirane-2,3-dicarboxylate](/img/structure/B14360022.png)
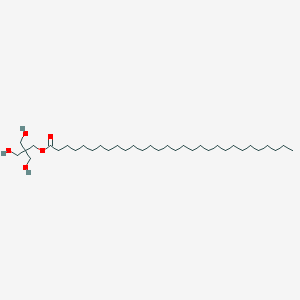

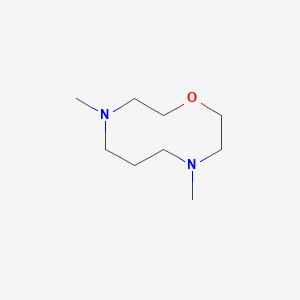
![2,4,4a,5,6,7-Hexahydro-3H-cyclopenta[c]pyridazin-3-one](/img/structure/B14360034.png)
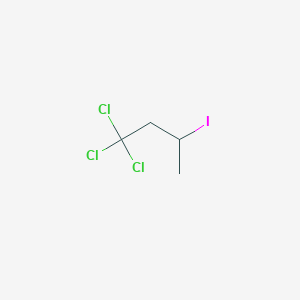
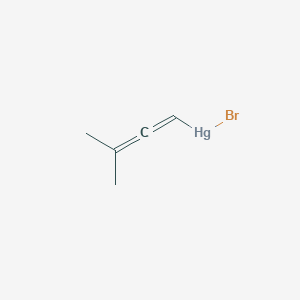
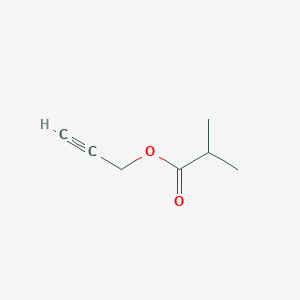
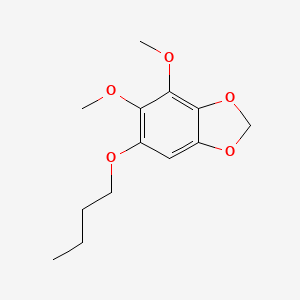
![1-[3-(Propane-2-sulfinyl)propoxy]-3-(trifluoromethyl)benzene](/img/structure/B14360078.png)
